KRP-103: A Selective Tachykinin NK1 Receptor Antagonist
KRP-103: A Selective Tachykinin NK1 Receptor Antagonist
An in-depth analysis of the available scientific literature reveals no specific compound designated as KRP-109. It is plausible that this designation is an internal code, has been discontinued, or represents a typographical error. However, extensive research has uncovered information on a similarly named compound, KRP-103, as well as other research compounds with a "109" designation, such as CPP-109, INBRX-109, and AD109.
This technical guide will proceed by presenting a detailed overview of the mechanism of action for KRP-103, a selective tachykinin NK1 receptor antagonist, which is the closest pharmacological relative to the requested topic based on available data. Furthermore, a brief description of the other "109" compounds will be provided for comprehensive coverage.
KRP-103 is a bicyclic pyrimidine (B1678525) derivative that functions as a potent and selective antagonist for the tachykinin NK1 receptor.[1] Its mechanism of action centers on its ability to inhibit the binding of Substance P (SP), the endogenous ligand for the NK1 receptor, thereby modulating neuronal signaling pathways involved in sensory transmission.
Mechanism of Action
The primary mechanism of action of KRP-103 is the competitive antagonism of the human NK1 receptor (hNK1R).[1] By occupying the receptor binding site, KRP-103 prevents the binding of SP and other tachykinins. This blockade of SP-mediated signaling has been shown to have significant effects on bladder function, suggesting a therapeutic potential for conditions such as overactive bladder.[1]
The inhibitory action of KRP-103 appears to be localized to the spinal cord, where it interferes with the sensory transmission from the bladder without affecting the efferent function.[1] This targeted action at the level of the central nervous system is a key aspect of its pharmacological profile.
Signaling Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, typically initiates a signaling cascade that leads to the activation of phospholipase C and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C, leading to neuronal excitation. KRP-103, by blocking the initial binding of Substance P, effectively inhibits this entire downstream signaling pathway.
Quantitative Data
The following table summarizes the binding affinity and in vivo efficacy of KRP-103.
| Parameter | Species | Value | Unit |
| Receptor Binding Affinity (Ki) | |||
| hNK1R | Human | 0.126 | nM |
| hNK2R | Human | > 10,000 | nM |
| hNK3R | Human | > 10,000 | nM |
| In Vivo Efficacy | |||
| Minimum Effective Dose (Bladder Capacity) | Guinea Pig | 1 | mg/kg |
Experimental Protocols
The selectivity of KRP-103 for human NK1, NK2, and NK3 receptors was determined using a radioligand binding assay.[1] Membranes from cells expressing the recombinant human receptors were incubated with a radiolabeled ligand and varying concentrations of KRP-103. The concentration of KRP-103 that inhibited 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.
To assess the in vivo effects of KRP-103 on bladder function, cystometry was performed in urethane-anesthetized and acutely spinalized guinea pigs.[1] KRP-103 was administered intravenously or intraduodenally, and changes in bladder capacity and rhythmic bladder contractions were measured. To determine the site of action, the pelvic nerve was electrically stimulated both centrally and peripherally, and the effect of KRP-103 on induced bladder contractions was evaluated.[1]
Other "109" Designated Compounds
For completeness, the mechanisms of action for other compounds with the "109" designation found during the literature search are briefly described below.
-
CPP-109 (Vigabatrin): This compound is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, CPP-109 increases the levels of GABA in the brain, which has been investigated for the treatment of cocaine addiction.[2]
-
INBRX-109: This is a recombinant, humanized, tetravalent antibody that acts as a Death Receptor 5 (DR5) agonist.[3] By binding to and activating DR5 on the surface of cancer cells, INBRX-109 induces apoptosis (programmed cell death).[3] It is being investigated as a potential treatment for various solid tumors, including chondrosarcoma.[3]
-
AD109: This is a combination drug product containing aroxybutynin and atomoxetine.[4] It is designed as a first-in-class, anti-apneic neuromuscular modulator for the treatment of obstructive sleep apnea (B1277953) (OSA).[4] The proposed mechanism involves increasing upper airway muscle tone during sleep to prevent airway collapse.[4]
References
- 1. Effect of a Bicyclic Pyrimidine Derivative (KRP-103), a Novel Selective Tachykinin NK1 Receptor Antagonist, on Bladder Function in Guinea Pigs [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Preclinical Characterization and Phase I Trial Results of INBRX-109, A Third-Generation, Recombinant, Humanized, Death Receptor 5 Agonist Antibody, in Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apnimed.com [apnimed.com]
